

# A Technical Guide to the Physicochemical Properties of 1,2-Dichlorotetramethyldisilane

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## Compound of Interest

Compound Name: 1,2-Dichlorotetramethyldisilane

Cat. No.: B129461

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**Abstract:** **1,2-Dichlorotetramethyldisilane** ( $C_4H_{12}Cl_2Si_2$ ) is a versatile organosilicon compound of significant interest in materials science and synthetic chemistry. Its bifunctional nature, possessing two reactive silicon-chlorine (Si-Cl) bonds, makes it a critical precursor for the synthesis of silicon-containing polymers, surface modification agents, and advanced materials. This guide provides an in-depth analysis of its core physical and chemical properties, safe handling protocols, and reactivity profile, tailored for researchers, chemists, and professionals in drug development and materials science.

## Introduction and Molecular Overview

**1,2-Dichlorotetramethyldisilane** is a fundamental building block in organosilicon chemistry. Structurally, it consists of a silicon-silicon single bond, with each silicon atom bonded to two methyl groups and one chlorine atom. This arrangement provides two reactive sites for nucleophilic substitution, making it an ideal monomer for polymerization and a reagent for introducing disilane units into molecular architectures.<sup>[1]</sup> Its applications range from a precursor for polysilanes, which have unique electronic and photophysical properties, to a surface modification agent for enhancing adhesion and thermal stability in composites.<sup>[1]</sup>

Below is a diagram illustrating the molecular structure of **1,2-Dichlorotetramethyldisilane**.

Caption: Molecular structure of **1,2-Dichlorotetramethyldisilane**.

## Core Physicochemical Properties

The utility of **1,2-Dichlorotetramethyldisilane** in various applications is dictated by its distinct physical properties. It is a colorless, clear liquid at room temperature.<sup>[1]</sup> A summary of its key quantitative properties is provided below, compiled from authoritative chemical supplier data.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>12</sub> Cl <sub>2</sub> Si <sub>2</sub>	<sup>[1]</sup>
Molecular Weight	187.21 g/mol	<sup>[1]</sup>
CAS Number	4342-61-4	<sup>[1]</sup> <sup>[4]</sup>
Appearance	Colorless clear liquid	<sup>[1]</sup>
Boiling Point	148-149 °C	<sup>[3]</sup>
Density	1.005 g/mL at 25 °C	<sup>[3]</sup>
Refractive Index (n <sub>20/D</sub> )	1.454	<sup>[3]</sup>
Flash Point	37 °C (98.6 °F) - closed cup	

## Spectroscopic Profile for Structural Verification

Accurate identification and quality control in a research or manufacturing setting rely on spectroscopic analysis. While a comprehensive public database of its spectra is not readily available, typical spectral characteristics can be inferred from its structure.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The molecule is symmetrical. Therefore, a single sharp singlet is expected in the <sup>1</sup>H NMR spectrum, corresponding to the twelve equivalent protons of the four methyl groups. The chemical shift would be in the typical range for methyl groups attached to a silicon atom.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** Similarly, a single resonance is expected for the four equivalent methyl carbons.
- <sup>29</sup>Si NMR (Silicon-29 Nuclear Magnetic Resonance):** A single peak would confirm the symmetrical nature of the disilane backbone.

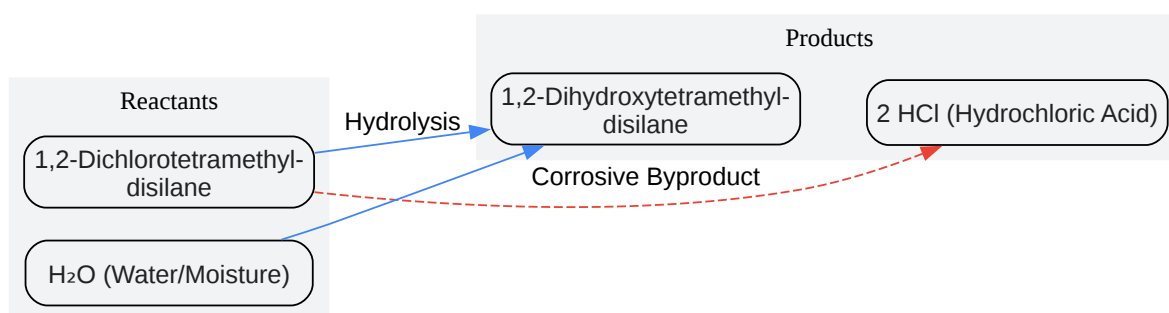
- IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorbances corresponding to C-H stretching and bending from the methyl groups, and a characteristic Si-Cl stretching frequency. The Si-Si bond is IR-inactive due to its symmetry.

## Reactivity, Handling, and Safety

### 4.1. Reactivity Profile

The primary determinant of **1,2-Dichlorotetramethyldisilane**'s reactivity is the pair of Si-Cl bonds. These bonds are highly susceptible to nucleophilic attack and are readily hydrolyzed.

- Hydrolysis: The compound reacts vigorously with water and other protic solvents (e.g., alcohols) to produce hydrochloric acid (HCl) and 1,2-dihydroxytetramethyldisilane.<sup>[5]</sup> This reaction is the source of its corrosive properties and necessitates handling under anhydrous, inert conditions.
- Polymerization: It serves as a monomer in Wurtz-type coupling reactions, typically using an alkali metal like sodium, to form high molecular weight polysilanes.<sup>[6][7]</sup> These polymers are of interest for their applications as ceramic precursors and in optoelectronics.<sup>[6][7][8]</sup>



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Caption: Hydrolysis reaction of **1,2-Dichlorotetramethyldisilane**.

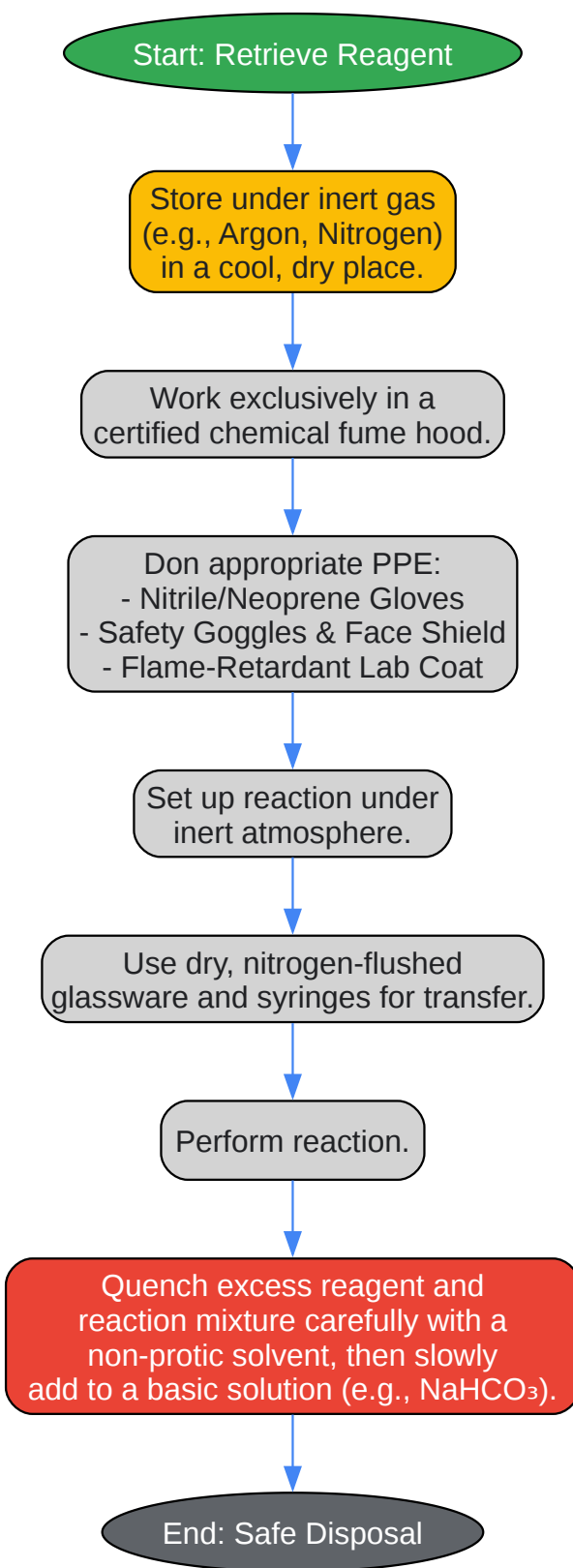
### 4.2. Safety and Hazard Information

This compound is classified as a flammable liquid and is corrosive. It causes severe skin burns and eye damage. The vapor can form explosive mixtures with air, and it reacts with water to release corrosive HCl gas.[9]

- Hazard Statements (H-phrases): H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).
- Supplementary Hazards: EUH014 (Reacts violently with water).
- Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and flame-retardant protective clothing is mandatory.[9] Work should be conducted in a well-ventilated fume hood.

#### 4.3. Experimental Protocol: Safe Handling and Storage

Trustworthy and reproducible results begin with proper reagent handling. The following protocol outlines a self-validating system for the safe use of **1,2-Dichlorotetramethyldisilane**.



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Caption: Workflow for the safe handling of **1,2-Dichlorotetramethyldisilane**.

### Step-by-Step Methodology:

- **Preparation:** Ensure the reaction vessel and any transfer apparatus (syringes, cannulas) are oven-dried or flame-dried under vacuum to remove all traces of moisture.
- **Inert Atmosphere:** Assemble the glassware and purge the system with a dry, inert gas such as argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
- **Reagent Transfer:** The reagent bottle should be allowed to come to room temperature before opening to prevent condensation of atmospheric moisture. Use a syringe or cannula to transfer the required volume of the liquid.
- **Reaction:** Add the reagent slowly to the reaction mixture, monitoring for any exothermic processes.
- **Workup and Quenching:** Upon completion, any unreacted **1,2-Dichlorotetramethyldisilane** must be safely neutralized. Slowly add the reaction mixture to a separate flask containing an anhydrous, non-protic solvent. This diluted solution can then be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate or another weak base to neutralize the HCl formed upon quenching.
- **Storage:** The reagent bottle should be sealed tightly under an inert gas atmosphere. Parafilm or vinyl tape can be used to further secure the cap and prevent moisture ingress during storage.<sup>[9]</sup>

## Conclusion

**1,2-Dichlorotetramethyldisilane** is a cornerstone reagent in silicon chemistry. Its well-defined physical properties, combined with its high reactivity, make it invaluable for the synthesis of advanced materials. However, this reactivity also necessitates stringent handling procedures. A thorough understanding of its physicochemical characteristics, as detailed in this guide, is paramount for its safe and effective use in research and development, enabling innovation in fields from polymer chemistry to semiconductor technology.<sup>[1]</sup>

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